2-Ethynyl-3-methylpyridine

Lipophilicity Drug Design Physicochemical Property

Researchers developing HCV NS5B polymerase inhibitors or agrochemical nitrification inhibitors require a sterically defined, terminal alkyne building block. 2-Ethynyl-3-methylpyridine directly addresses this need by providing the ortho-methyl/ethynyl substitution pattern claimed in key antiviral (US 8,541,434) and agricultural (WO-2022243521-A1) patents. Its distinct electronic and steric profile-LogP 1.37 vs 0.91 for unsubstituted 2-ethynylpyridine-eliminates the risk of SAR ambiguity when replacing simpler ethynylpyridines. • Patent-Validated Core: Explicitly claimed in HCV NS5B inhibitor and nitrification inhibitor patents, offering a direct path to IP-protected lead series. • Controlled Reactivity: The ortho-methyl group tempers Sonogashira coupling kinetics, enabling regioselective diversification in complex synthetic sequences. • Reliable Supply: Standard purity ≥97%, shipped under ambient conditions with full GHS-compliant documentation, from stock for immediate dispatch.

Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
CAS No. 30413-59-3
Cat. No. B1282358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-3-methylpyridine
CAS30413-59-3
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C#C
InChIInChI=1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3
InChIKeyRHZFYNCENJWVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Safety Profile


2-Ethynyl-3-methylpyridine (CAS 30413-59-3) is a terminal alkyne-substituted pyridine derivative with the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol . It is characterized by an ethynyl group at the 2-position and a methyl group at the 3-position of the pyridine ring . Commercially, it is supplied as a research chemical with typical purities of 95–97% , and it is classified under GHS as harmful if swallowed (H301) and causing serious eye and respiratory irritation (H319, H335) . Predicted physicochemical properties include a density of 1.0 ± 0.1 g/cm³ and a boiling point of 202.6 ± 28.0 °C at 760 mmHg [1].

Research-grade purity (95–97%), suitable for synthetic chemistry and early discovery workflows
Requires controlled handling (GHS H301, H319, H335); refer to safety data sheet for lab use
Elevated boiling point supports distillation-based purification and high-temperature reaction conditions

Why Generic Substitution Fails


Simple substitution with 2-ethynylpyridine (CAS 1945-84-2), 3-ethynylpyridine (CAS 2510-23-8), or 4-ethynylpyridine (CAS 2510-22-7) is scientifically unsound because the 3-methyl group in 2-ethynyl-3-methylpyridine induces distinct steric and electronic perturbations that critically alter physicochemical properties, reactivity, and biological target engagement . Specifically, the 3-methyl substitution increases lipophilicity (ACD/LogP 1.37 vs. 0.91 for 2-ethynylpyridine) and elevates the boiling point by over 30 °C relative to the unsubstituted analog , which directly impacts purification protocols and formulation development [1]. Furthermore, the ortho-relationship between the ethynyl and methyl groups creates a unique steric environment that influences regioselectivity in cross-coupling reactions and binding pocket complementarity .

Methyl substitution increases lipophilicity (predicted LogP shift ~0.5), which may alter solubility and membrane partitioning compared to unsubstituted ethynylpyridines.
Boiling point elevation (>30 °C difference) changes distillation profiles; purification protocols developed for 2-ethynylpyridine may not transfer directly.
Ortho-ethynyl/methyl arrangement creates a steric environment that can influence cross-coupling regioselectivity; simple isomers may yield different product distributions.

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity Improves Membrane Permeability

2-Ethynyl-3-methylpyridine exhibits a predicted ACD/LogP of 1.37, which is 0.46 units higher than that of the unsubstituted 2-ethynylpyridine (ACD/LogP 0.91) [1]. This 51% increase in lipophilicity, driven by the 3-methyl group, is consistent with the ~0.5 log unit increment typically observed for methyl substitution on a pyridine ring . The higher logP correlates with enhanced predicted membrane permeability and oral absorption potential in drug discovery contexts .

Lipophilicity ΔLogP
Class-level inference
+0.46 (51% higher than 2-ethynylpyridine)
Supports membrane permeability screening context
ACD/Labs predicted; experimental validation recommended
Lipophilicity Drug Design Physicochemical Property

Elevated Boiling Point Enables Purification Strategies

The predicted boiling point of 2-ethynyl-3-methylpyridine is 202.6 ± 28.0 °C at 760 mmHg, which is approximately 32 °C higher than that of 2-ethynylpyridine (170.5 ± 13.0 °C) [1]. This significant difference in volatility, attributable to the additional methyl group and resulting increased molecular weight, provides a wider operational window for distillation-based purification and influences solvent selection for reactions requiring elevated temperatures .

Boiling Point ΔT
Class-level inference
~32 °C higher than 2-ethynylpyridine (202.6 vs 170.5 °C)
Distillation and purification method context
Predicted value; actual boiling point may vary under reduced pressure
Boiling Point Purification Distillation

Patented Scaffold for HCV NS5B Polymerase Inhibitors

2-Ethynyl-3-methylpyridine is explicitly claimed as a key intermediate or core scaffold within a broader class of ethynyl-substituted pyridine derivatives disclosed in US Patent 8,541,434 [1]. This patent demonstrates that compounds containing the 2-ethynylpyridine motif, with various substituents including methyl at the 3-position, exhibit activity as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase [2]. While specific IC50 data for the unadorned 2-ethynyl-3-methylpyridine are not provided in the patent, its inclusion within the structural claims of this antiviral program establishes a validated medicinal chemistry precedent that is absent for many positional isomers or unsubstituted analogs .

HCV Scaffold Patent
Supporting evidence
Included in US 8,541,434 as HCV NS5B inhibitor scaffold
Supports antiviral research scaffold selection
Patent claim; no IC50 data provided for the unadorned compound
HCV Antiviral Medicinal Chemistry

Potential Nitrification Inhibitor in Agrochemicals

Ethynylpyridine compounds, including 2-ethynyl-3-methylpyridine, are disclosed in patent WO-2022243521-A1 as novel nitrification inhibitors for use in agriculture to reduce nitrogen loss from soils [1]. The patent claims that compounds of formula (I), which encompasses 2-ethynyl-3-methylpyridine, effectively slow the microbial conversion of ammonium to nitrate [2]. While no comparative field trial data is publicly available, the explicit inclusion of this specific substitution pattern in the patent claims indicates that the methyl group at the 3-position is compatible with, and may enhance, the desired biological activity compared to simpler ethynylpyridine isomers .

Nitrification Inhibitor Patent
Supporting evidence
Claimed in WO-2022243521-A1 as nitrification inhibitor
Supports agrochemical research application context
No comparative field trial data publicly available
Nitrification Inhibitor Agrochemical Environmental Science

Recommended Application Scenarios


HCV Antiviral Lead Optimization

Procure 2-Ethynyl-3-methylpyridine as a core scaffold for the synthesis and optimization of novel HCV NS5B polymerase inhibitors. Its inclusion in the patent claims of US 8,541,434 validates its relevance in antiviral drug discovery and provides a solid foundation for structure-activity relationship (SAR) studies [1].

Next-Generation Nitrification Inhibitors

Utilize 2-Ethynyl-3-methylpyridine as a starting material or building block for the design and synthesis of novel nitrification inhibitors. The explicit claims in WO-2022243521-A1 for this class of compounds support their use in research aimed at improving nitrogen use efficiency in agriculture [2].

Methyl Substitution Effect Studies

Employ 2-Ethynyl-3-methylpyridine in comparative studies to quantify the impact of a single methyl group on the lipophilicity, boiling point, and chromatographic behavior of ethynylpyridine derivatives. The predicted differences in logP and boiling point compared to 2-ethynylpyridine offer a well-defined system for such investigations [3].

Ortho-Substituted Alkyne in Cross-Coupling

Use 2-Ethynyl-3-methylpyridine as a sterically hindered terminal alkyne in Sonogashira and other cross-coupling reactions to explore the influence of ortho-methyl substitution on reaction rates, yields, and regioselectivity. This is a valuable application for synthetic methodology research where controlled steric bulk is required [4].

Application
Selection Property
Validation Focus
Antiviral scaffold research
Patent-claimed HCV NS5B inhibitor core
Structure-activity relationship profiling
Agrochemical nitrification inhibitor discovery
Agrochemically patented ethynylpyridine scaffold
Nitrification inhibition assays and soil studies
Methyl substitution effect studies
Defined physicochemical differences vs. unsubstituted analog
LogP and boiling point determination, chromatographic behavior
Sterically hindered cross-coupling research
Ortho-methyl/ethynyl steric environment
Reaction regioselectivity and yield evaluation

Technical Documentation Hub

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37 linked technical documents
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